molecular formula C21H22N2O5S B13399045 N-Fmoc-S-[(acetylamino)methyl]-L-cysteine

N-Fmoc-S-[(acetylamino)methyl]-L-cysteine

Cat. No.: B13399045
M. Wt: 414.5 g/mol
InChI Key: CSMYOORPUGPKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-S-[(acetylamino)methyl]-L-cysteine: is a derivative of the amino acid cysteine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetamidomethyl group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise construction of peptides on a solid support .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-S-[(acetylamino)methyl]-L-cysteine typically involves the protection of the amino group of L-cysteine with the Fmoc group. This can be achieved by reacting L-cysteine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or pyridine . The acetamidomethyl group is introduced by reacting the thiol group of cysteine with acetamidomethyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-S-[(acetylamino)methyl]-L-cysteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Fmoc-S-[(acetylamino)methyl]-L-cysteine has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of N-Fmoc-S-[(acetylamino)methyl]-L-cysteine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetamidomethyl group protects the thiol group, allowing for selective deprotection and subsequent functionalization . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized and its intended application .

Comparison with Similar Compounds

Uniqueness: N-Fmoc-S-[(acetylamino)methyl]-L-cysteine is unique due to its dual protection of both the amino and thiol groups, making it highly versatile in peptide synthesis. This dual protection allows for more complex and selective modifications compared to similar compounds .

Properties

IUPAC Name

3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMYOORPUGPKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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